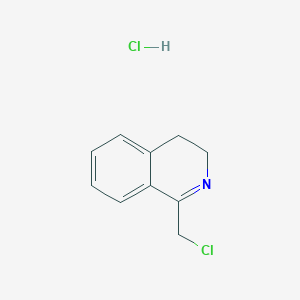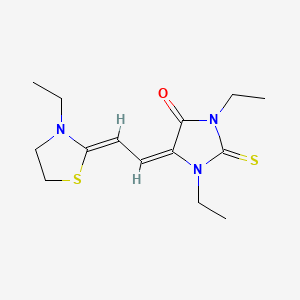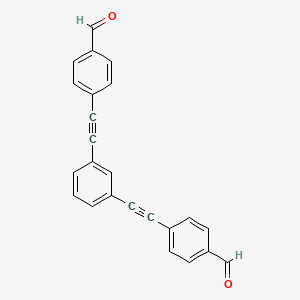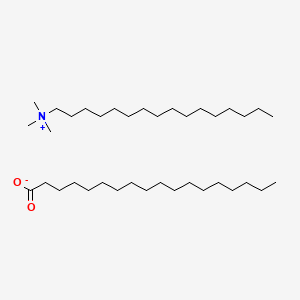
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride typically involves the chloromethylation of 3,4-dihydroisoquinoline. This can be achieved through the reaction of 3,4-dihydroisoquinoline with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
科学的研究の応用
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression, ultimately influencing cellular behavior.
類似化合物との比較
1-Methyl-3,4-dihydroisoquinoline: Similar in structure but lacks the chloromethyl group, resulting in different reactivity and applications.
3,4-Dihydroisoquinoline: The parent compound without any substituents, used as a starting material for various derivatives.
1-(Bromomethyl)-3,4-dihydroisoquinoline: Similar to the chloromethyl derivative but with a bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
1-(chloromethyl)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4H,5-7H2;1H |
InChIキー |
CRWLEVZLMGCEGC-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C2=CC=CC=C21)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















